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Compound of Interest

Compound Name: (R)-DPN

Cat. No.: B1662369 Get Quote

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The acronym "DPN" is utilized in scientific literature to refer to at least two distinct

chemical entities: Diarylpropionitrile, a selective estrogen receptor modulator, and derivatives of

2-(di-n-propylamino)tetralin, which are ligands for dopamine and serotonin receptors. This

guide addresses both compound classes to ensure a comprehensive overview, with a primary

focus on the dopaminergic agent due to the common abbreviation "DPAT" for di-n-

propylaminotetralin derivatives.

Part 1: (R)-5-Hydroxy-2-(di-n-propylamino)tetralin
((R)-5-OH-DPAT): A Dopamine Receptor Ligand
Introduction
The 2-aminotetralin scaffold has been a cornerstone in the development of ligands for

dopamine receptors, providing critical tools for understanding their function and signaling.

Within this class, the enantiomers of 5-hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT) have

demonstrated distinct pharmacological profiles, highlighting the stereochemical requirements

for dopamine receptor interaction. While the (S)-enantiomer is a potent dopamine D2 and D3

receptor agonist, the (R)-enantiomer, (R)-5-OH-DPAT, has been characterized as a weak

antagonist at D2 receptors.[1] This contrasting activity between enantiomers makes (R)-5-OH-

DPAT a valuable pharmacological tool for probing the nuances of dopamine receptor signaling.
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Quantitative Data
The following tables summarize the binding affinities and functional activities of the

enantiomers of 5-OH-DPAT.

Table 1: Binding Affinity of 5-OH-DPAT Enantiomers at Dopamine Receptors

Compound Receptor Ki (nM) Radioligand Cell Line Reference

(S)-5-OH-

DPAT
Human D3 0.66

[3H]spiperon

e
CHO-K1 [2]

(S)-5-OH-

PIPAT
Human D2 0.3-0.4 (Kd)

[125I]S(-)5-

OH-PIPAT
HEK293 [3]

(S)-5-OH-

PIPAT
Rat D3 0.3-0.4 (Kd)

[125I]S(-)5-

OH-PIPAT
HEK293 [3]

(S)-5-OH-

PIPAT*
Human D4 0.3-0.4 (Kd)

[125I]S(-)5-

OH-PIPAT
CHO [3]

Note: Data for the closely related analog S(-)-5-OH-PIPAT is included to provide further context

on the high-affinity binding of this structural class to D2-like receptors.

Table 2: Functional Activity of 5-OH-DPAT Enantiomers at the D2 Dopamine Receptor
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Compound Assay Parameter Value
Cell
Line/Syste
m

Reference

(R)-5-OH-

DPAT

GIRK Current

Activation

Relative

Efficacy
0.11 ± 0.01 Oocytes [4]

(S)-5-OH-

DPAT

GIRK Current

Activation

Relative

Efficacy
0.52 ± 0.01 Oocytes [4]

(R)-5-OH-

DPAT

GIRK Current

Activation

Potency

(EC50)

300 nM

(approx.)
Oocytes [4]

(S)-5-OH-

DPAT

GIRK Current

Activation

Potency

(EC50)

10 nM

(approx.)
Oocytes [4]

Experimental Protocols
The enantiomers of 5-hydroxy-2-(dipropylamino)tetralin are synthesized from an optically active

intermediate, 2-benzylamino-5-methoxy-1,2,3,4-tetrahydronaphthalene.[5] The resolution of

this amine is achieved using mandelic acid.[5]

Step 1: Resolution of 2-benzylamino-5-methoxy-1,2,3,4-tetrahydronaphthalene. The racemic

amine is treated with an optically pure isomer of mandelic acid to form diastereomeric salts,

which are then separated by fractional crystallization.

Step 2: N-propylation. The separated enantiomers of the benzylamine are then N-propylated

to introduce the two propyl groups.

Step 3: Debenzylation. The benzyl protecting group is removed, typically by catalytic

hydrogenation.

Step 4: O-demethylation. The methoxy group at the 5-position is demethylated to yield the

final 5-hydroxy product.
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Synthesis of (R)-5-OH-DPAT
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Caption: Synthetic scheme for (R)-5-OH-DPAT.

This protocol is adapted from methods used for characterizing D2-like receptor ligands.[3]

Objective: To determine the binding affinity (Ki) of (R)-5-OH-DPAT for dopamine receptors.

Materials:

Cell membranes from HEK293 or CHO cells expressing the human dopamine receptor

subtype of interest (e.g., D2, D3).

Radioligand (e.g., [3H]spiperone or [125I]S(-)5-OH-PIPAT).

(R)-5-OH-DPAT and other competing ligands.

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1

mM MgCl2).

Scintillation fluid and vials.

Glass fiber filters.

Filtration apparatus.

Procedure:

Prepare serial dilutions of (R)-5-OH-DPAT.
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In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and

varying concentrations of (R)-5-OH-DPAT or buffer (for total binding).

For non-specific binding, add a high concentration of a known D2 antagonist (e.g.,

haloperidol).

Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to

reach equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters.

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

Place the filters in scintillation vials with scintillation fluid.

Quantify the bound radioactivity using a scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Determine the IC50 value from the competition curve and calculate the Ki using the

Cheng-Prusoff equation.
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Receptor Binding Assay Workflow
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Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the

Gαi/o family of G proteins.[6][7] Activation of Gαi/o leads to the inhibition of adenylyl cyclase,

which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[7][8] (R)-5-OH-

DPAT, as a weak antagonist, would be expected to block the dopamine-induced inhibition of

adenylyl cyclase.
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Dopamine D2 Receptor Signaling Pathway

Dopamine

D2 Receptor

Activates

(R)-5-OH-DPAT Blocks

GαiActivates Adenylyl CyclaseInhibits ATP cAMPConversion

Click to download full resolution via product page

Caption: Simplified D2 receptor signaling via Gαi.

Part 2: (R)-Diarylpropionitrile ((R)-DPN): An
Estrogen Receptor β Agonist
Introduction
Diarylpropionitrile (DPN) is a non-steroidal, highly selective agonist for the estrogen receptor β

(ERβ).[9][10] As a chiral molecule, DPN exists as (R)- and (S)-enantiomers.[9] Studies have

shown that both enantiomers retain a high preference for ERβ over ERα, with the (R)-

enantiomer being the more potent of the two.[9][10] This makes (R)-DPN a valuable tool for

elucidating the specific physiological roles of ERβ.

Quantitative Data
Table 3: Binding Affinity of DPN Enantiomers at Estrogen Receptors

Compound Receptor Ki (nM) Reference

(R)-DPN ERβ 1.82 [11]

(S)-DPN ERβ 0.27 [11]

(R)-DPN ERα 147 [11]

(S)-DPN ERα >1000 [11]
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Note: There are conflicting reports in the literature regarding which enantiomer has a higher

affinity. The data from Weiser et al. (2009) is presented here, while Carroll et al. (2012) report

the (R)-enantiomer to be more potent.[9][11]

Table 4: Functional Activity of DPN Enantiomers at Estrogen Receptors

Compound Receptor EC50 (nM) Assay Cell Line Reference

(R)-DPN ERβ 0.8
Luciferase

Reporter
HEC-1 [12]

(R)-DPN ERα 2.9
Luciferase

Reporter
HEC-1 [12]

(S)-DPN ERβ - - - -

(S)-DPN ERα - - - -

Experimental Protocols
An efficient enantioselective synthesis of (R)-DPN has been developed, allowing for the

comparison of the individual isomers.[9]

Enantioselective Synthesis of (R)-DPN

Starting Materials Chiral Intermediate
Asymmetric Synthesis

(R)-DPN
Further Reactions

Click to download full resolution via product page

Caption: General scheme for the enantioselective synthesis of (R)-DPN.

This protocol is based on established methods for assessing ligand binding to estrogen

receptors.[13]

Objective: To determine the relative binding affinity of (R)-DPN for ERα and ERβ.
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Materials:

Recombinant human ERα and ERβ.

Radioligand: [3H]-17β-estradiol ([3H]-E2).

(R)-DPN and other test compounds.

Assay buffer.

Dextran-coated charcoal suspension.

Scintillation counter and fluid.

Procedure:

Prepare serial dilutions of (R)-DPN.

Incubate the recombinant ER protein with a fixed concentration of [3H]-E2 and varying

concentrations of (R)-DPN.

Allow the reaction to reach equilibrium.

Add dextran-coated charcoal to adsorb unbound [3H]-E2.

Centrifuge to pellet the charcoal.

Transfer the supernatant (containing protein-bound radioligand) to scintillation vials.

Quantify radioactivity.

Calculate the IC50 and relative binding affinity.

This assay measures the ability of (R)-DPN to activate transcription through estrogen

receptors.[14][15]

Objective: To determine the functional potency (EC50) of (R)-DPN at ERα and ERβ.

Materials:
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A suitable cell line (e.g., HEC-1, T47D) that does not endogenously express high levels of

ERs.

Expression plasmids for ERα or ERβ.

A reporter plasmid containing an estrogen response element (ERE) upstream of a

luciferase gene.

A control plasmid (e.g., expressing Renilla luciferase) for normalization.

Transfection reagent.

(R)-DPN.

Luciferase assay reagents.

Procedure:

Co-transfect the cells with the ER expression plasmid, the ERE-luciferase reporter

plasmid, and the control plasmid.

After allowing for protein expression, treat the cells with varying concentrations of (R)-
DPN.

Incubate for a set period (e.g., 24 hours).

Lyse the cells and measure both firefly and Renilla luciferase activity.

Normalize the firefly luciferase activity to the Renilla luciferase activity.

Plot the normalized luciferase activity against the concentration of (R)-DPN to determine

the EC50.

Signaling Pathways
Estrogen receptors are nuclear receptors that function as ligand-activated transcription factors.

Upon binding to an agonist like (R)-DPN, the receptor undergoes a conformational change,
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dimerizes, and translocates to the nucleus where it binds to estrogen response elements

(EREs) in the promoter regions of target genes, thereby modulating their transcription.

Estrogen Receptor Signaling Pathway

(R)-DPN
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Caption: Classical signaling pathway of the estrogen receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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